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Manufacturing and formulation challenges of Apto-253

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Compound of Interest				
Compound Name:	Apto-253			
Cat. No.:	B1667576	Get Quote		

Technical Support Center: Apto-253

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Apto-253**. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Apto-253?

Apto-253 is a small molecule that functions as an inhibitor of c-Myc expression.[1][2][3] It selectively induces CDKN1A (p21), which leads to G0-G1 cell-cycle arrest and subsequently triggers apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[2][3][4] A key feature of its mechanism is the stabilization of G-quadruplex DNA.[1][4]

Q2: What is the active form of **Apto-253** within cells?

In the intracellular environment, **Apto-253** is converted into a ferrous complex, [Fe(253)3], which is considered to be the principal active form of the drug.[4][5] This complex, along with the parent **Apto-253** molecule, binds to and stabilizes G-quadruplex (G4) motifs in the promoters of oncogenes like MYC.[4]

Q3: Why was the clinical development of **Apto-253** halted?



The clinical development of **Apto-253** was discontinued after a Phase 1 study in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) showed no clinical response.[6] While the compound faced a three-year clinical hold due to manufacturing and solubility issues, the final decision to halt development was based on its lack of efficacy in the clinical trial.[6]

Q4: What were the key manufacturing and formulation challenges associated with Apto-253?

The primary challenges were related to the compound's poor solubility and stability.[6][7] These issues led to a clinical hold in 2015 following an incident with an IV infusion pump clogging at a clinical site.[7][8] The root cause was identified as chemistry and manufacturing-based issues, which necessitated the development of a new formulation to improve solubility and stability.[7] [9]

Troubleshooting Guide

Issue 1: Precipitation of Apto-253 in aqueous solutions.

- Problem: **Apto-253** is insoluble in water and ethanol, which can lead to precipitation when preparing aqueous solutions for in vitro or in vivo experiments.[2][10]
- Recommendation:
 - Prepare a stock solution in fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce solubility.
 - For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. It is crucial to ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
 - For in vivo studies, a suspension can be prepared using vehicles like CMC-Na.[10][11]

Issue 2: Inconsistent results in cell-based assays.

- Problem: Variability in the potency (IC50 values) of Apto-253 across different experiments.
- Possible Causes & Solutions:



- Precipitation: As mentioned above, ensure the compound is fully dissolved and not precipitating in the culture medium. Visually inspect for any particulate matter.
- Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Apto-253. IC50 values have been reported to range from 57 nM to 1.75 μM in various AML and lymphoma cell lines.[1][12] It is advisable to perform a dose-response curve for each new cell line.
- Exposure Time: The duration of exposure to Apto-253 can influence its cytotoxic effects.
 [4] Ensure consistent incubation times across experiments.

Issue 3: Difficulties with intravenous administration in animal models.

- Problem: Clogging of infusion lines or catheters during intravenous delivery, similar to the issue observed in the clinical trial.[7][8]
- Recommendation:
 - Formulation: Utilize a well-characterized and stable formulation. The reformulated version developed by Aptose Biosciences reportedly had improved solubility.[7] While the exact composition of the improved clinical formulation is not publicly available, researchers may need to explore various co-solvents or drug delivery systems.
 - Filtration: While filtration is a standard procedure, the choice of filter is critical. Given the reported issues, ensure the formulation is compatible with the filter material and pore size to avoid precipitation or aggregation.
 - Flow Rate: A slower infusion rate might mitigate the risk of precipitation and clogging.

Data Presentation

Table 1: Solubility of Apto-253



Solvent	Solubility	Notes
DMSO	73 mg/mL (198.7 mM)[2][10]	Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. [2]
Water	Insoluble[2][10]	
Ethanol	Insoluble[2][10]	_

Table 2: In Vitro Potency of Apto-253 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50
Raji	Lymphoma	105 ± 2.4 nM[1]
Raji/253R (Resistant)	Lymphoma	1387 ± 94 nM[1]
Various AML and Lymphoma Cell Lines	AML, Lymphoma	57 nM to 1.75 μM[12]
MV4-11	AML	0.47 μM (48h), 0.40 μM (72h), 0.24 μM (120h)[4]

Experimental Protocols

Protocol 1: Preparation of Apto-253 Stock Solution for In Vitro Assays

- Materials: **Apto-253** powder, anhydrous DMSO.
- Procedure: a. Allow the **Apto-253** vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary. d. Store the stock solution at -20°C or -80°C.[11]

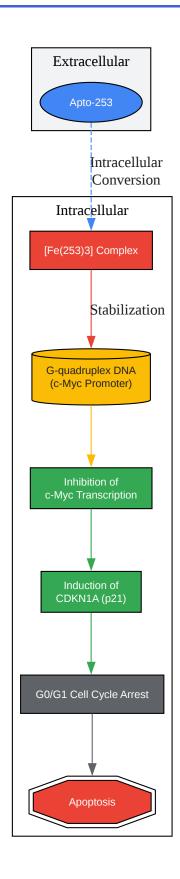
Protocol 2: General Cell Viability Assay (MTS Assay)



- Cell Plating: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
- Treatment: a. Prepare serial dilutions of the Apto-253 DMSO stock solution in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of Apto-253. Include a vehicle control (DMSO-containing medium).
- Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 120 hours) at 37°C in a 5% CO2 incubator.[4]
- MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
- Final Incubation: Incubate for 1-4 hours until a color change is observed.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Visualizations

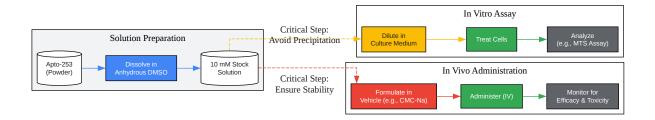




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Caption: Signaling pathway of Apto-253 leading to apoptosis.





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Caption: Experimental workflow for **Apto-253** preparation and use.

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